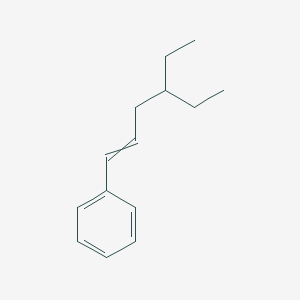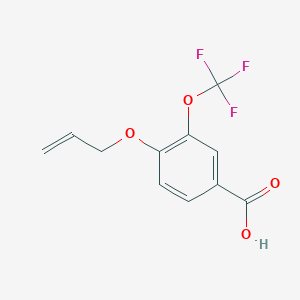
4-Allyloxy-3-trifluoromethoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Allyloxy-3-trifluoromethoxybenzoic acid is an organic compound characterized by the presence of an allyloxy group and a trifluoromethoxy group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyloxy-3-trifluoromethoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-trifluoromethoxybenzoic acid.
Allylation: The allyloxy group is introduced through an allylation reaction, where an allyl halide reacts with the hydroxyl group of the benzoic acid derivative in the presence of a base such as potassium carbonate.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Allyloxy-3-trifluoromethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to aldehydes.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Epoxides: Formed from the oxidation of the allyloxy group.
Alcohols and Aldehydes: Formed from the reduction of the carboxylic acid group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-Allyloxy-3-trifluoromethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Allyloxy-3-trifluoromethoxybenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Trifluoromethoxybenzoic Acid: Shares the trifluoromethoxy group but lacks the allyloxy group.
4-Allyloxybenzoic Acid: Contains the allyloxy group but lacks the trifluoromethoxy group.
Uniqueness
4-Allyloxy-3-trifluoromethoxybenzoic acid is unique due to the combination of both the allyloxy and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
647855-31-0 |
|---|---|
Formule moléculaire |
C11H9F3O4 |
Poids moléculaire |
262.18 g/mol |
Nom IUPAC |
4-prop-2-enoxy-3-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C11H9F3O4/c1-2-5-17-8-4-3-7(10(15)16)6-9(8)18-11(12,13)14/h2-4,6H,1,5H2,(H,15,16) |
Clé InChI |
LTYSCBAXEVLWJZ-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=C(C=C(C=C1)C(=O)O)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Dodecanoylamino)methyl]-1-methyl-1H-indole-2-carboxylic acid](/img/structure/B12607469.png)

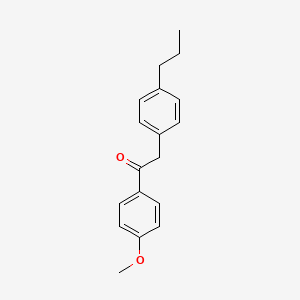
![1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine](/img/structure/B12607482.png)


![2-[2-(Methanesulfonyl)ethenyl]benzonitrile](/img/structure/B12607491.png)

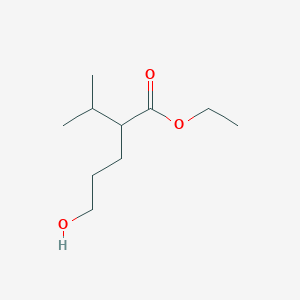
![Cyclohexanecarboxamide, N-[(1R)-1-[5-[5-chloro-3-fluoro-2-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-fluoro-2-pyridinyl]ethyl]-4,4-difluoro-1-hydroxy-](/img/structure/B12607520.png)
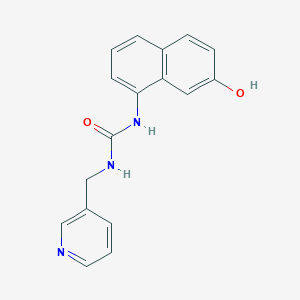
![{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12607525.png)
![4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]benzene-1,2-dicarbonitrile](/img/structure/B12607529.png)
